molecular formula C19H20ClN5O B2706268 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-54-0

5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2706268
CAS No.: 899736-54-0
M. Wt: 369.85
InChI Key: HMOPBALYQMBBBE-UHFFFAOYSA-N
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Description

5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates presents a significant advancement in the preparation of peptidomimetics and biologically active compounds. This method overcomes the limitations of the Dimroth rearrangement, offering a regiocontrolled approach to synthesize triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's utility in medicinal chemistry and drug design (Ferrini et al., 2015).

Antimicrobial Activity of Triazole Derivatives

A study on new 1,2,4-triazole derivatives, including synthesis from various ester ethoxycarbonylhydrazones, revealed that certain compounds showed good or moderate antimicrobial activities. This indicates the potential of triazole carboxamides in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Nucleosides of 5-Substituted-1,2,4-Triazole-3-Carboxamides

The preparation of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides highlights the compound's relevance in nucleoside chemistry. These nucleosides were obtained through acid-catalyzed fusion and glycosylation, demonstrating the triazole carboxamides' versatility in synthesizing complex organic molecules (Naik et al., 1974).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable activity against the avian influenza virus. This study provides a new route to synthesize benzamide-based heterocycles, demonstrating the potential of triazole derivatives in antiviral research (Hebishy et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents illustrate the triazole carboxamides' potential in oncology. These compounds, characterized by various spectroscopic techniques, were evaluated against the MCF-7 breast cancer cell line, highlighting their significance in developing new anticancer drugs (Butler et al., 2013).

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-11-8-12(2)16(13(3)9-11)22-19(26)17-18(21)25(24-23-17)10-14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPBALYQMBBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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